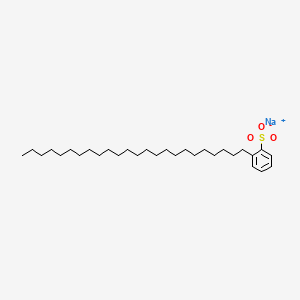
3-Ethyl-3-methyl-1-pentene
Übersicht
Beschreibung
3-Ethyl-3-methyl-1-pentene is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by its IUPAC name, 3-ethyl-3-methylpent-1-ene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethyl-3-methyl-1-pentene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-ethyl-3-methyl-1-pentanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures.
Alkylation of Alkenes: Another method involves the alkylation of 1-pentene with ethyl chloride in the presence of a strong base like sodium amide.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are commonly used to facilitate the reaction under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound results in the formation of 3-ethyl-3-methylpentane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 3-ethyl-3-methyl-1-pentanol, 3-ethyl-3-methyl-2-pentanone, or 3-ethyl-3-methylpentanoic acid.
Reduction: The major product is 3-ethyl-3-methylpentane.
Substitution: Halogenated derivatives such as 3-ethyl-3-methyl-1-chloropentane or 3-ethyl-3-methyl-1-bromopentane.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-methyl-1-pentene has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of alkenes with biological molecules.
Medicine: Research into its potential medicinal properties, such as its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-ethyl-3-methyl-1-pentene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new bonds are formed. This reactivity is crucial in its role as an intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-1-pentene
- 3-Methyl-1-pentene
- 1-Octene
Comparison
3-Ethyl-3-methyl-1-pentene is unique due to its specific branching and the position of the double bond. This structure imparts distinct chemical properties and reactivity compared to its linear or less-branched counterparts. For example, the presence of the ethyl and methyl groups at the same carbon atom can influence the compound’s steric and electronic properties, affecting its reactivity and the types of reactions it undergoes .
Eigenschaften
IUPAC Name |
3-ethyl-3-methylpent-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHHEKOJKDYRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210989 | |
| Record name | 3-Ethyl-3-methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6196-60-7 | |
| Record name | 3-Ethyl-3-methyl-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-3-methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


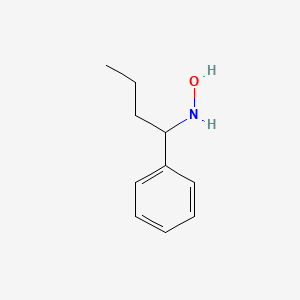
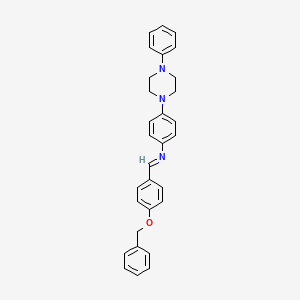

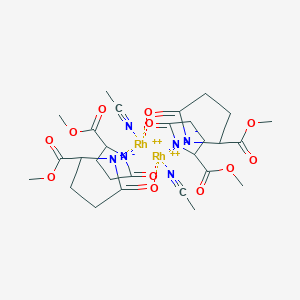
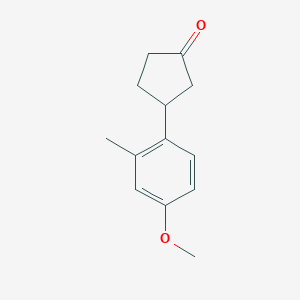
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
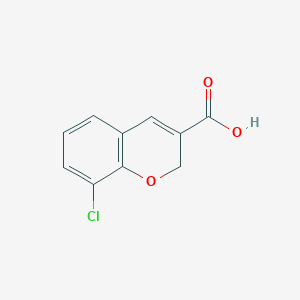

![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
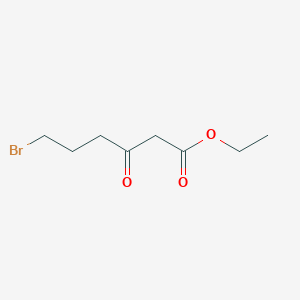
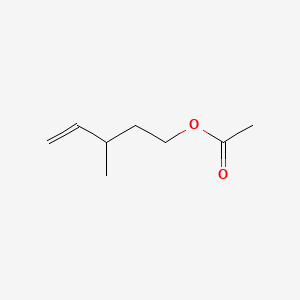
![4H-indeno[2,1-d][1,2]oxazole](/img/structure/B13792599.png)
